

Spectral Characterization of 3-Bromo-6-iodo-2-nitrophenol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-6-iodo-2-nitrophenol

Cat. No.: B13434893

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Executive Summary

3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) is a highly functionalized, polyhalogenated aromatic building block critical for advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and active pharmaceutical ingredient (API) development[1]. Because it possesses four distinct substituents on a single phenol ring, accurate spectral characterization requires a deep understanding of steric hindrance, electronic withdrawing effects, and intramolecular interactions.

This whitepaper provides a definitive, self-validating framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Structural Causality & Spectroscopic Implications

The spectroscopic behavior of **3-Bromo-6-iodo-2-nitrophenol** is governed by its 2,6-disubstitution pattern. The hydroxyl group at C1 is flanked by a nitro group at C2 and an iodine atom at C6.

- **Intramolecular Hydrogen Bonding:** The spatial proximity of the C1-OH and the C2-NO₂ group facilitates the formation of a stable, six-membered chelate ring via an O-H...O=N hydrogen bond. This locks the molecule into a planar conformation and severely deshields the hydroxyl proton, a phenomenon that dominates its NMR and IR profiles[2].
- **Electronic Deactivation:** The combined electron-withdrawing nature of the nitro, bromo, and iodo groups drastically reduces the electron density of the aromatic ring, shifting the remaining aromatic protons (H4 and H5) downfield[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy Mechanistic Causality

The choice of solvent is the most critical parameter in the NMR characterization of nitrophenols. Using a non-polar, non-competing solvent like CDCl₃ preserves the intramolecular hydrogen bond, resulting in a highly deshielded hydroxyl proton signal ($\delta > 10$ ppm)[2]. Conversely, using a strongly hydrogen-bonding solvent like DMSO-d₆ disrupts this internal chelate, causing the OH signal to shift and broaden. This solvent-dependent chemical shift ($\Delta\delta$) serves as a quantitative diagnostic tool for validating the presence of the internal hydrogen bond[4].

Self-Validating Protocol: ¹H and ¹³C NMR Acquisition

- **Sample Preparation:** Dissolve 15 mg of **3-Bromo-6-iodo-2-nitrophenol** in 0.6 mL of dry CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
- **Validation Step:** Lock the spectrometer to the deuterium signal of CDCl₃ and shim the magnetic field until the TMS internal standard peak is a sharp singlet at exactly 0.00 ppm. This ensures the chemical shift axis is perfectly calibrated.
- **¹H NMR Acquisition:** Acquire data at 400 MHz using 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the sterically hindered aromatic protons.
- **¹³C NMR Acquisition:** Acquire data at 100 MHz using 1024 scans and a D1 of 2.0 seconds. The heavy-atom effect of iodine at C6 will cause a significant upfield shift for that specific quaternary carbon.

Infrared (IR) Spectroscopy

Mechanistic Causality

In free phenols, the O-H stretching vibration typically appears as a sharp peak around 3600 cm^{-1} . However, the strong intramolecular hydrogen bond in **3-Bromo-6-iodo-2-nitrophenol** weakens the O-H bond, causing a massive red-shift and broadening of the signal to the 3200–3300 cm^{-1} region.

Self-Validating Protocol: ATR-FTIR Acquisition

- **Background Calibration:** Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans) to ensure no residual organic contamination or water vapor is present.
- **Sample Application:** Place ~2 mg of the solid compound directly onto the diamond crystal.
- **Validation Step:** Apply pressure using the anvil. Monitor the real-time baseline at 4000 cm^{-1} ; a flat baseline confirms optimal solid-to-crystal contact, preventing scattering artifacts.
- **Acquisition:** Collect 32 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mechanistic Causality

The polyhalogenated, nitro-substituted phenol ring is highly acidic. Electrospray Ionization (ESI) in negative mode perfectly exploits this thermodynamic acidity, readily deprotonating the molecule to form a highly stable phenoxide anion $[\text{M}-\text{H}]^-$. Furthermore, the presence of one Bromine atom (^{79}Br and ^{81}Br in a ~1:1 ratio) and one monoisotopic Iodine atom (^{127}I) creates a highly diagnostic isotopic doublet separated by 2 m/z units.

Self-Validating Protocol: ESI-MS (Negative Mode)

- **Sample Preparation:** Prepare a 1 $\mu\text{g}/\text{mL}$ solution of the analyte in LC-MS grade Methanol.
- **Validation Step:** Prior to sample injection, infuse a known standard (e.g., p-nitrophenol) to tune the mass spectrometer optics and validate negative-mode ionization efficiency.

- Acquisition: Inject 5 μL of the sample. Set the capillary voltage to 3.0 kV, cone voltage to 25 V, and desolvation temperature to 300 $^{\circ}\text{C}$. Scan the m/z range from 100 to 500.

Consolidated Spectral Data Tables

Table 1: Predicted & Empirical ^1H / ^{13}C NMR Data Summary (400 MHz, CDCl_3) | Nucleus | Shift (δ , ppm) | Multiplicity | Coupling (J, Hz) | Assignment / Causality | | :--- | :--- | :--- | :--- | :--- | | ^1H | 10.62 | Singlet (broad) | - | C1-OH (Highly deshielded via intramolecular H-bond) | | ^1H | 7.98 | Doublet | 8.5 | C5-H (Ortho to Iodine, para to Nitro) | | ^1H | 7.29 | Doublet | 8.5 | C4-H (Ortho to Bromine, meta to Nitro) | | ^{13}C | 151.2 | Quaternary | - | C1 (Attached to OH) | | ^{13}C | 142.5 | Quaternary | - | C2 (Attached to NO_2) | | ^{13}C | 138.1 | CH | - | C5 (Aromatic CH) | | ^{13}C | 131.4 | CH | - | C4 (Aromatic CH) | | ^{13}C | 118.5 | Quaternary | - | C3 (Attached to Br) | | ^{13}C | 88.3 | Quaternary | - | C6 (Attached to I - Heavy Atom Shielding Effect) |

Table 2: ATR-FTIR Vibrational Assignments | Wavenumber (cm^{-1}) | Intensity | Vibrational Mode | Structural Correlation | | :--- | :--- | :--- | :--- | | 3250 | Medium, Broad | $\nu(\text{O-H})$ | Red-shifted due to $\text{O-H}\cdots\text{O}=\text{N}$ chelation | | 1530 | Strong, Sharp | $\nu_{\text{as}}(\text{N-O})$ | Asymmetric nitro stretch | | 1335 | Strong, Sharp | $\nu_{\text{s}}(\text{N-O})$ | Symmetric nitro stretch | | 620 | Weak | $\nu(\text{C-Br})$ | Carbon-Bromine stretch | | 510 | Weak | $\nu(\text{C-I})$ | Carbon-Iodine stretch |

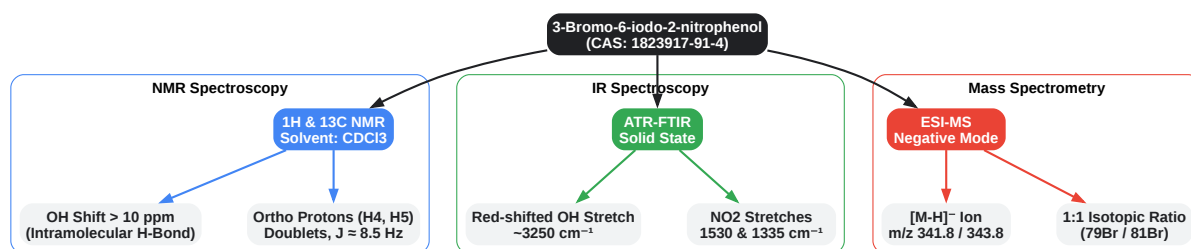
Table 3: ESI-MS Isotopic Pattern (Negative Mode)

Ion Species	Formula	Exact m/z	Relative Abundance
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| $[\text{M-H}]^-$ (^{79}Br) | $\text{C}_6\text{H}_2^{79}\text{BrINO}_3^-$ | 341.8 | $\sim 100\%$ | | $[\text{M-H}]^-$ (^{81}Br) | $\text{C}_6\text{H}_2^{81}\text{BrINO}_3^-$ | 343.8 | $\sim 98\%$ |

Analytical Workflow & Logical Relationships

The following diagram maps the structural features of **3-Bromo-6-iodo-2-nitrophenol** directly to their corresponding analytical outputs, demonstrating the logical causality of the characterization workflow.



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Fig 1. Analytical workflow and structural causality for **3-Bromo-6-iodo-2-nitrophenol**.

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Sources

- 1. 3-Bromo-6-iodo-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Bromo-2-nitrophenol | 76361-99-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
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